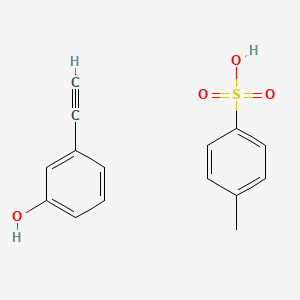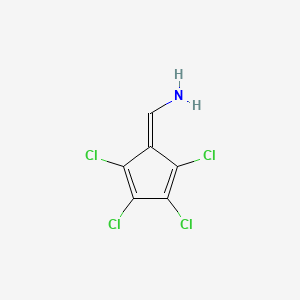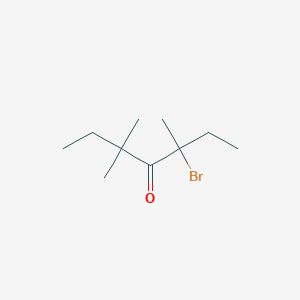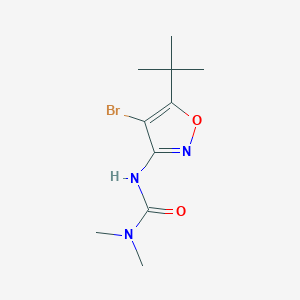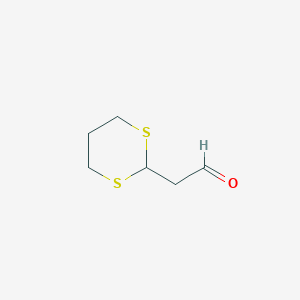
(1,3-Dithian-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane-2-acetaldehyde: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles, which are often used as protective groups for carbonyl compounds in organic synthesis. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiane-2-acetaldehyde can be synthesized through the reaction of 1,3-propanedithiol with an aldehyde in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of 1,3-Dithiane-2-acetaldehyde follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Common catalysts used include yttrium triflate and tungstophosphoric acid .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane-2-acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, n-butyllithium (n-BuLi)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Substituted dithiane compounds
Scientific Research Applications
1,3-Dithiane-2-acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a protective group for carbonyl compounds, facilitating multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,3-Dithiane-2-acetaldehyde involves its ability to act as a nucleophile due to the presence of sulfur atoms in the ring structure. The sulfur atoms stabilize the negative charge on the carbon atom, allowing the compound to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Comparison with Similar Compounds
1,3-Dithiolane: Another sulfur-containing heterocycle with similar protective group properties.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring structure, offering different reactivity patterns.
Dithiolane: Similar to dithiane but with a different ring size and reactivity.
Uniqueness: 1,3-Dithiane-2-acetaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it a valuable compound in various chemical processes .
Properties
IUPAC Name |
2-(1,3-dithian-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBHTVPGATSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503372 |
Source


|
| Record name | (1,3-Dithian-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-55-8 |
Source


|
| Record name | (1,3-Dithian-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
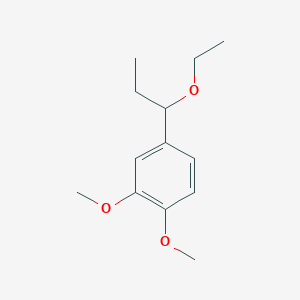
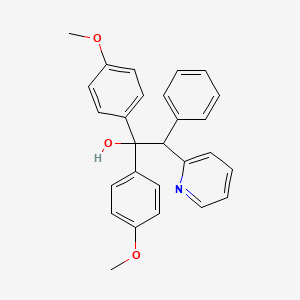
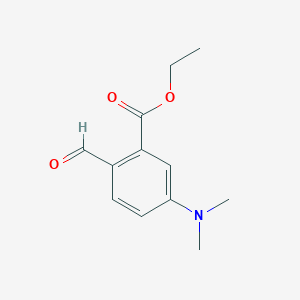
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
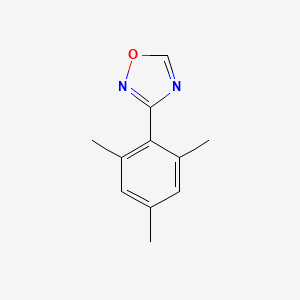
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
